Thieno[2,3-d]pyrimidine-2,4-diol
Overview
Description
Thieno[2,3-d]pyrimidine-2,4-diol is a chemical compound with the molecular formula C6H4N2O2S . It is also known by other names such as 1H-Thieno[2,3-d]pyrimidine-2,4-dione . The compound has a molecular weight of 168.18 g/mol .
Synthesis Analysis
Thieno[2,3-d]pyrimidine derivatives have been synthesized for various studies. For instance, morpholine-based thieno[2,3-d]pyrimidine derivatives were designed and synthesized as anti-PI3K agents . The synthesis involved the use of substituted aldehydes, HCl, DMF, POCl3, and morpholine .Molecular Structure Analysis
The molecular structure of Thieno[2,3-d]pyrimidine-2,4-diol includes a thieno[2,3-d]pyrimidine core. The InChI representation of the molecule isInChI=1S/C6H4N2O2S/c9-4-3-1-2-11-5(3)8-6(10)7-4/h1-2H,(H2,7,8,9,10)
. The Canonical SMILES representation is C1=CSC2=C1C(=O)NC(=O)N2
. Physical And Chemical Properties Analysis
Thieno[2,3-d]pyrimidine-2,4-diol has a molecular weight of 168.18 g/mol, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 0 . Its Exact Mass and Monoisotopic Mass are both 167.99934855 g/mol . The Topological Polar Surface Area is 86.4 Ų .Scientific Research Applications
Antimicrobial Activity : Thieno[2,3-d]pyrimidine derivatives, synthesized from thieno[2,3-d]pyrimidine-2,4-diol, have demonstrated significant antimicrobial activity. These compounds were effective against a range of bacterial and fungal species, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Klebsiella pneumonia, Candida albicans, and Aspergillus flavus (Prabhakar et al., 2016).
Broad Medical Applications : The thieno[2,3-d]pyrimidine scaffold is structurally similar to adenine and shows a range of medical applications, such as anticancer, anti-inflammatory, anti-microbial, and CNS protective agents. This diversity in application is attributed to its structure-activity relationship and synthetic versatility (Ali et al., 2019).
Synthetic Advancements : Recent progress in synthesizing thieno[2,3-d]pyrimidine compounds has focused on tandem cyclization techniques. These methods aim to shorten reaction times, enhance yields, reduce costs, and improve overall efficiency (Sun et al., 2020).
Radioprotective and Antitumor Activity : Novel thieno[2,3-d]pyrimidine derivatives containing amino acids and imidazoles have shown promising radioprotective and antitumor activities, highlighting their potential in cancer research and therapy (Alqasoumi et al., 2009).
Kinase Inhibition and Anticancer Agents : Thieno[2,3-d]pyrimidine based derivatives are known for their inhibitory activities towards various protein kinase enzymes, making them significant in the field of anticancer research (Elrazaz et al., 2015).
Synthesis and Biological Activity : Thieno[2,3-d]pyrimidines have been synthesized from 2-aminothiophene-3-carboxylic acid esters, and their biological activities, including antimicrobial and anti-inflammatory properties, have been examined (Al-Taisan et al., 2010).
Mass Spectrometry Characterization : 2,4-substituted thieno[3,2-d]pyrimidines have shown complex fragmentation behavior under electrospray ionization collision-induced dissociation, providing insights into their structural characterization (Guo et al., 2020).
Drug-like Properties : Extended SAR study of thieno[2,3-d]pyrimidines as EGFR inhibitors, focusing on ADME properties, has revealed compounds with improved solubility and metabolic stability, highlighting their potential as anti-cancer agents (Bugge et al., 2016).
Future Directions
Thieno[2,3-d]pyrimidine derivatives have shown promise in various studies, particularly in cancer research. For instance, they have been used as targeted therapy for PI3K . Future research could focus on optimizing these compounds to serve as new chemical entities for discovering new anticancer agents .
properties
IUPAC Name |
1H-thieno[2,3-d]pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S/c9-4-3-1-2-11-5(3)8-6(10)7-4/h1-2H,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOOQALRLGHKIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480925 | |
Record name | thieno[2,3-d]pyrimidine-2,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[2,3-d]pyrimidine-2,4-diol | |
CAS RN |
18740-38-0 | |
Record name | thieno[2,3-d]pyrimidine-2,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 18740-38-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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